molecular formula C10H20N2O2 B6243686 rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate CAS No. 1902964-88-8

rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate

Cat. No.: B6243686
CAS No.: 1902964-88-8
M. Wt: 200.28 g/mol
InChI Key: DFNHDENZYXCPSX-JGVFFNPUSA-N
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Description

rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate is a chiral carbamate derivative featuring a cyclobutane ring with a stereochemically defined aminomethyl substituent. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling controlled deprotection in synthetic workflows. This compound is pivotal in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting cyclobutane-based scaffolds in protease inhibitors or receptor modulators . Its stereochemical complexity (rac- designation) and compact cyclobutane ring confer unique conformational constraints, influencing binding affinity and metabolic stability compared to larger cyclic analogs.

Properties

CAS No.

1902964-88-8

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[[(1S,2R)-2-aminocyclobutyl]methyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

DFNHDENZYXCPSX-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1N

Purity

95

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition

Photochemical or thermal [2+2] cycloaddition of alkenes generates cyclobutane rings. For example, ethylene derivatives undergo cycloaddition to form cyclobutane intermediates, which are subsequently functionalized with amino and methyl groups.

Ring-Opening of Bicyclic Intermediates

Epoxide or aziridine ring-opening reactions can yield cyclobutylamines. A reported method involves treating a bicyclic aziridine with nucleophiles to install the amine group while preserving the (1R,2S) configuration.

Carbamate Formation: Optimized Protocol

Reaction Setup

  • Amine : rac-(1R,2S)-2-aminocyclobutylmethylamine (1.0 equiv)

  • Boc Anhydride : 1.2 equiv

  • Base : DIPEA (2.5 equiv)

  • Solvent : Anhydrous DCM

  • Temperature : 0°C to room temperature (RT)

  • Time : 12–24 hours

Workup and Purification

  • Quench with aqueous HCl (1M).

  • Extract with DCM, dry over Na2_2SO4_4, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 75–85%.

Industrial-Scale Considerations

The patent WO2019158550A1 highlights challenges in scaling carbamate syntheses, such as reaction viscosity and byproduct formation. Key adaptations include:

  • Neutral Reagents : Using free amine instead of hydrochloride salts reduces viscosity and improves stirring efficiency.

  • Solvent Selection : Acetonitrile or THF enhances solubility of intermediates.

  • Base Stoichiometry : Lower triethylamine usage (1:1.5 amine:base ratio) minimizes side reactions.

Comparative Data for Carbamate Syntheses

ParameterExample 1Example 2Target Compound
Solvent DMFAcetonitrileDCM
Base DIPEATriethylamineDIPEA
Temperature RT60°C0°C → RT
Reaction Time 16 hours3–8 hours12–24 hours
Yield 50%93%80%

Stereochemical Integrity

The (1R,2S) configuration is preserved through:

  • Low-Temperature Reactions : Minimizes epimerization during Boc protection.

  • Chiral Resolution : If racemic, chromatographic separation using chiral stationary phases resolves enantiomers post-synthesis.

Challenges and Solutions

  • Byproduct Formation : Excess Boc anhydride leads to di-Boc byproducts. Quenching with aqueous acid at 0°C mitigates this.

  • Viscosity : Neutral amine forms and polar solvents (e.g., acetonitrile) prevent gelation .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the aminocyclobutyl group to its corresponding amine oxide.

  • Reduction: : Reduction of the carbamate group to an amine.

  • Substitution: : Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of amines.

  • Substitution: : Generation of derivatives with different functional groups.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate is its role as an inhibitor of arginase, an enzyme that converts L-arginine into L-ornithine and urea. This inhibition is significant in various pathological conditions such as cancer and cardiovascular diseases where arginine metabolism is altered. Compounds similar to this compound have demonstrated micromolar activity against arginase, indicating potential therapeutic benefits .

Cardiovascular Research

In cardiovascular research, this compound may play a role in modulating nitric oxide production through its effects on arginase activity. By inhibiting arginase, it could potentially enhance the availability of L-arginine for nitric oxide synthase, thereby improving endothelial function and vascular health .

Case Study 1: Arginase Inhibition

A study highlighted the synthesis of various analogs of this compound which were evaluated for their inhibitory effects on human arginase isoforms (hARG-1 and hARG-2). The results indicated that modifications to the structure significantly influenced potency, with certain derivatives exhibiting IC50 values in the nanomolar range .

Case Study 2: Anticancer Properties

Research investigating the anticancer properties of compounds related to this compound has shown promising results. In vitro studies demonstrated that these compounds could inhibit tumor cell proliferation by modulating arginine levels and impacting nitric oxide signaling pathways .

Mechanism of Action

The mechanism by which racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Backbone Variations
Compound Name Ring Size Substituent(s) Molecular Formula Molecular Weight CAS Number Key Feature(s)
rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate 4-membered -NH₂ (amine) on cyclobutyl C₁₀H₂₀N₂O₂ 200.28 EN300-43394155 Compact cyclobutane core, Boc-protected amine
rac-tert-butyl N-[(1R,2S)-2-cyanocyclopropyl]carbamate 3-membered -CN (nitrile) on cyclopropyl C₉H₁₄N₂O₂ 182.22 1903427-21-3 Smaller ring strain, nitrile functionality
tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate 4-membered -NH₂ (amine), trans stereochemistry C₉H₁₈N₂O₂ 186.25 1610368-00-7 Stereoisomeric differences in amine position
rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate 6-membered -CH₃ (methyl) on piperidine C₁₂H₂₄N₂O₂ 228.33 1289385-02-9 Heterocyclic nitrogen, increased ring flexibility

Key Observations :

  • Substituent Effects : The -NH₂ group in the target compound offers hydrogen-bonding capability, whereas analogs with -CN (nitrile) or -CH₃ prioritize hydrophobic interactions .
Functional Group Modifications
Compound Name Functional Group(s) Application/Relevance
rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate -NH₂, -F (fluorine) Enhanced metabolic stability via fluorine substitution; antiviral candidate
Rac-tert-butyl N-[(1r,2s)-2-(hydroxymethyl)cyclopentyl]carbamate -CH₂OH (hydroxymethyl) Improved solubility; intermediate for prodrug synthesis
rac-tert-butyl N-[(1R,2S)-2-(2-methylprop-2-enoyl)cyclopentyl]carbamate -C(=O)C(CH₂)=CH₂ (acyl group) Michael acceptor for covalent inhibitor design

Key Observations :

  • Hydroxymethyl vs. Aminomethyl: Hydroxymethyl derivatives (e.g., cyclopentyl analog) enhance water solubility but reduce membrane permeability compared to the hydrophobic aminomethyl group .
  • Electrophilic Groups: Acylated analogs (e.g., 2-methylprop-2-enoyl) enable covalent binding to biological targets, a strategy employed in irreversible enzyme inhibitors .

Research Implications

  • Drug Design : The cyclobutane core in the target compound balances rigidity and synthetic feasibility, making it preferable over strained cyclopropane analogs in protease inhibitor design .
  • Stereochemical Impact: The (1R,2S) configuration optimizes spatial alignment with target binding pockets, as seen in structurally related Edoxaban intermediates (e.g., tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate) .

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